6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that combines the structural features of thiophene and tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with tetrahydroisoquinoline precursors in the presence of catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thiophene and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in oxidative stress pathways, thereby exerting neuroprotective or anticancer effects .
Comparison with Similar Compounds
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline: Shares structural similarities but differs in the presence of methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Uniqueness: 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is unique due to the combination of the thiophene and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This duality allows for a wide range of applications and reactivity patterns not seen in simpler analogs.
Properties
Molecular Formula |
C13H13NS |
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Molecular Weight |
215.32 g/mol |
IUPAC Name |
6-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H13NS/c1-2-13(15-7-1)11-3-4-12-9-14-6-5-10(12)8-11/h1-4,7-8,14H,5-6,9H2 |
InChI Key |
QCIGPMPMTQIOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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